molecular formula C25H27F3N4O6 B2621041 N-(2-methoxyphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351591-05-3

N-(2-methoxyphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Katalognummer: B2621041
CAS-Nummer: 1351591-05-3
Molekulargewicht: 536.508
InChI-Schlüssel: KFUCKJJGLNMWIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C25H27F3N4O6 and its molecular weight is 536.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-methoxyphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a compound of significant interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₃₃F₃N₄O₃
  • Molecular Weight : 392.49 g/mol

Research indicates that this compound interacts with various biological targets, primarily focusing on the following pathways:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds containing benzimidazole derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells. The compound's structural components enhance its cytotoxicity and selectivity towards tumor cells .
  • PI3K/Akt Pathway Modulation : The compound has demonstrated the ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. In vitro studies reported IC50 values of 1.0 μM for phospho-AKT inhibition, indicating a strong potential for therapeutic use in cancer treatment .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at low levels .

Biological Activity Data

Activity Type Tested Cell Lines IC50 Value (μM) Comments
Anti-Cancer ActivityMCF Cell Line25.72 ± 3.95Induces apoptosis
PI3K/Akt Pathway InhibitionVarious1.0Strong inhibition observed
Antimicrobial ActivityStaphylococcus aureus0.015High potency against bacterial strains

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Tumor Growth Suppression : In vivo experiments demonstrated that administration of the compound led to significant suppression of tumor growth in mice models, suggesting its potential as an anti-cancer agent .
  • Evaluation of Antimicrobial Properties : A study assessing the antimicrobial effects revealed that derivatives of the compound exhibited potent activity against various pathogens, indicating a dual role in both cancer therapy and infection control .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of compounds containing benzimidazole and piperidine moieties in exhibiting anticancer properties. The structural features of N-(2-methoxyphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate may enhance its efficacy against various cancer cell lines.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives similar to this compound showed significant antiproliferative activity against human cancer cell lines, including breast and leukemia cancers. The presence of the trifluoromethyl group was linked to improved biological activity, suggesting that modifications to the benzimidazole structure can enhance therapeutic effects .

Antimicrobial Properties

Compounds with similar structural characteristics have been investigated for their antimicrobial activities. The presence of the methoxyphenyl and trifluoromethyl groups can influence the compound's interaction with microbial targets.

Case Study: Antibacterial Screening

Research has shown that certain derivatives exhibit potent antibacterial activity comparable to standard antibiotics. For instance, modifications to the piperidine ring have been associated with enhanced efficacy against resistant strains of bacteria .

Neuropharmacological Applications

The piperidine component in this compound suggests potential applications in neuropharmacology, particularly in treating neurological disorders.

Case Study: Anticonvulsant Activity

Compounds with similar structures have been evaluated for their anticonvulsant properties. Studies indicate that modifications to the acetamide moiety can lead to increased protection against induced seizures in animal models, suggesting promising implications for epilepsy treatment .

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent.

Summary of Findings

The potential applications of this compound span various therapeutic areas, including:

Application AreaObserved EffectsReferences
Anticancer ActivitySignificant antiproliferative effects ,
Antimicrobial PropertiesEffective against resistant bacterial strains ,
NeuropharmacologyPotential anticonvulsant effects ,

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O2.C2H2O4/c1-32-20-9-5-3-7-18(20)27-21(31)15-29-12-10-16(11-13-29)14-30-19-8-4-2-6-17(19)28-22(30)23(24,25)26;3-1(4)2(5)6/h2-9,16H,10-15H2,1H3,(H,27,31);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUCKJJGLNMWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.